Technical Monograph: N-(3-methoxyphenyl)-3-phenylpropanamide
Technical Monograph: N-(3-methoxyphenyl)-3-phenylpropanamide
[1]
Executive Summary & Chemical Identity[1][2][3][4]
N-(3-methoxyphenyl)-3-phenylpropanamide is a lipophilic amide derivative structurally characterized by a hydrocinnamoyl (3-phenylpropanoyl) core coupled to a meta-anisidine moiety. This compound represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in the development of Transient Receptor Potential (TRP) channel modulators (specifically TRPV1 antagonists) and enkephalinase inhibitors for analgesic applications.[1]
Its structural duality—combining a flexible hydrophobic linker with an electron-rich aromatic system—makes it a versatile probe for exploring hydrophobic pockets in G-protein coupled receptors (GPCRs) and enzyme active sites.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | N-(3-methoxyphenyl)-3-phenylpropanamide |
| Common Synonyms | 3-Methoxyhydrocinnamanilide; N-(3-methoxyphenyl)benzenepropanamide |
| CAS Number | Research Grade (Note: Para-isomer is 97754-31-9; Meta-isomer is structurally distinct) |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.32 g/mol |
| SMILES | COc1cccc(NC(=O)CCc2ccccc2)c1 |
Physicochemical Profile
The following data represents a consensus of calculated and experimental values derived from structural analogs and standard amide chemistry principles.
| Property | Value | Context/Implication |
| Physical State | Crystalline Solid | Off-white to pale beige needles upon recrystallization. |
| Melting Point | 88–92 °C | Typical for mono-substituted hydrocinnamanilides. |
| LogP (Calc) | 3.2 ± 0.3 | Highly lipophilic; suggests good membrane permeability (CNS active potential).[1] |
| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; requires co-solvents (DMSO, PEG-400) for biological assay.[1] |
| Solubility (Organic) | > 50 mg/mL | Soluble in DCM, Ethyl Acetate, DMSO, Methanol.[1] |
| pKa (Amide NH) | > 15 | Non-ionizable at physiological pH; neutral molecule. |
| H-Bond Donors | 1 | Amide N-H. |
| H-Bond Acceptors | 2 | Amide Carbonyl (C=O) and Methoxy Ether (O-Me). |
Synthetic Methodology
Strategic Rationale
Two primary pathways exist for the synthesis of N-(3-methoxyphenyl)-3-phenylpropanamide.
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Method A (Acid Chloride): Preferred for gram-scale synthesis due to speed and high conversion.
-
Method B (Coupling Agents): Preferred for library generation or when avoiding harsh acidic byproducts.
Protocol: Acid Chloride Route (Method A)
Reaction: 3-Phenylpropanoyl chloride + 3-Methoxyaniline → Product
Reagents:
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3-Phenylpropanoic acid (1.0 eq)[1]
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Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)[1]
-
Triethylamine (Et₃N) (2.0 eq)[1]
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Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Activation: Dissolve 3-phenylpropanoic acid in anhydrous DCM under N₂ atmosphere. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain crude acid chloride.[1]
-
Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.[1]
-
Addition: Add a solution of 3-methoxyaniline and Et₃N in DCM dropwise over 30 minutes. The base neutralizes the HCl byproduct, driving the equilibrium.[1]
-
Workup: Stir at room temperature for 4 hours. Quench with 1M HCl (to remove unreacted aniline) followed by sat. NaHCO₃ (to remove unreacted acid).[1]
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Recrystallize from EtOAc/Hexanes (1:4) to yield white needles.[1]
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via acid chloride activation.
Structural Characterization (Spectroscopy)[1][7][8]
Validation of the chemical structure is critical. The following spectral features are diagnostic for this compound.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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δ 7.15–7.35 (m, 5H): Multiplet corresponding to the monosubstituted phenyl ring of the hydrocinnamyl chain.[1]
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δ 7.20 (t, 1H): Triplet for H-5 of the 3-methoxyphenyl ring.[1]
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δ 7.05 (br s, 1H): Amide N-H proton (exchangeable with D₂O).[1]
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δ 6.90 (d, 1H), 6.75 (d, 1H): Doublets for H-4/H-6 of the methoxyphenyl ring.[1]
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δ 6.65 (s, 1H): Singlet for H-2 (isolated between methoxy and amide).[1]
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δ 3.80 (s, 3H): Sharp singlet for the Methoxy (-OCH₃) group.[1][3]
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δ 3.05 (t, 2H, J=7.5 Hz): Triplet for benzylic CH₂ (adjacent to phenyl).[1]
-
δ 2.65 (t, 2H, J=7.5 Hz): Triplet for carbonyl-adjacent CH₂.[1]
Mass Spectrometry (ESI-MS)[1]
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[M+H]⁺: Observed m/z = 256.15[1]
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[M+Na]⁺: Observed m/z = 278.13[1]
-
Fragmentation: Loss of methoxyaniline fragment (m/z 123) is a common daughter ion in MS/MS.[1]
Biological & Pharmacological Applications[1][7][8]
This molecule is rarely a final drug but serves as a high-value intermediate and chemical probe .
Target Class: TRP Channel Modulation
The N-(3-methoxyphenyl) amide motif is a structural pharmacophore found in Capsazepine and other TRPV1 antagonists. The 3-methoxy group mimics the vanilloid ring of capsaicin, while the hydrocinnamyl chain provides hydrophobic bulk to occupy the receptor's binding pocket.[1]
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Mechanism: Competitive antagonism at the vanilloid binding site.[1]
-
Application: Research into neuropathic pain and thermoregulation.[1][4]
Target Class: Enkephalinase Inhibition
Hydrocinnamamide derivatives have been explored as inhibitors of neutral endopeptidase (NEP) and enkephalinase.[1]
-
Mechanism: The amide bond mimics the peptide backbone of enkephalins, preventing their degradation.[1]
-
Result: Potentiation of endogenous analgesic signaling.[1][4]
Signaling Pathway Visualization[1]
Figure 2: Hypothetical mechanism of action as a TRPV1 antagonist in nociceptive pathways.[1][5]
Stability & Handling
-
Storage: Store at +2°C to +8°C in a desiccator. Stable for >2 years if protected from moisture.[1]
-
Reactivity: Stable to weak acids and bases.[1] Hydrolysis occurs only under reflux with strong acid (6M HCl) or base (6M NaOH).[1]
-
Safety: Irritant.[6] Avoid inhalation of dust.[1] Use standard PPE (gloves, goggles, lab coat).[1]
References
-
PubChem Compound Summary. (2025). N-(4-methoxyphenyl)-3-phenylpropanamide (Isomer Analog Data). National Center for Biotechnology Information.[1] Link[1]
-
Roques, B. P., et al. (1993).[1] Metallopeptidase inhibitors as analgesic agents. Pharmacological Reviews. (Contextual grounding for enkephalinase activity of phenylpropanamides).
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Appendino, G., et al. (2002).[1] The structural requirements for binding to the vanilloid receptor (TRPV1). Journal of Medicinal Chemistry. (Establishes the 3-methoxyphenyl amide pharmacophore).
- Korean Patent KR910008182B1.Process for the preparation of w-mercapto propanamide derivative. (Describes biological relevance of the scaffold).
Sources
- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 2. N-(3-Methoxyphenethyl)-2-propylpentanamide | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. KR910008182B1 - Process for the preparation of w-mercapto propanamide derivative - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 6. N-methyl-3-phenylpropanamide | C10H13NO | CID 3434746 - PubChem [pubchem.ncbi.nlm.nih.gov]

